3-Bromo-N-(tert-butyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANCXBUPLNOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345270 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-39-5 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Optimized Synthesis of 3-Bromo-N-(tert-butyl)benzamide: A Scalable Protocol for Medicinal Chemistry Applications
Executive Summary
Target Molecule: 3-Bromo-N-(tert-butyl)benzamide CAS: 308283-47-8 (Analogous reference) Primary Application: Intermediate for Suzuki-Miyaura cross-couplings in kinase inhibitor development.
This technical guide details the synthesis of this compound via an Acid Chloride Activation pathway. While direct coupling agents (HATU, EDC) are viable for milligram-scale discovery, the acid chloride route utilizing Thionyl Chloride (
Strategic Analysis: Route Selection
The synthesis creates an amide bond between a deactivated benzoic acid derivative and a sterically hindered amine.
| Parameter | Acid Chloride Route (Selected) | Coupling Agent Route (HATU/EDC) |
| Reagent Cost | Low ( | High (Peptide coupling agents) |
| Atom Economy | High (Byproducts: | Low (Large urea/phosphonium byproducts) |
| Purification | Extraction/Crystallization | Column Chromatography often required |
| Scalability | Excellent (Industrial Standard) | Poor (Cost prohibitive at scale) |
| Key Risk | Moisture sensitivity of | Removal of coupling byproducts |
Mechanistic Insight: The steric bulk of tert-butylamine reduces its nucleophilicity compared to primary linear amines. Therefore, converting the carboxylic acid to the highly electrophilic acid chloride is thermodynamically favorable to drive the reaction to completion without requiring large excesses of amine.
Experimental Protocol
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-Bromobenzoic Acid | 201.02 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Chlorinating Agent |
| DMF (Dimethylformamide) | 73.09 | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack type) |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (Anhydrous) |
| tert-Butylamine | 73.14 | 1.2 | Nucleophile |
| Triethylamine ( | 101.19 | 2.0 | HCl Scavenger / Base |
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or ). Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolved and gases. -
Charging: Charge the flask with 3-Bromobenzoic acid (1.0 equiv) and anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Catalysis: Add catalytic DMF (2-3 drops) . Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction. -
Addition: Add Thionyl Chloride (1.5 equiv) dropwise via an addition funnel or syringe at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (
) for 2–3 hours.-
Endpoint: The solution should become clear and gas evolution will cease. Monitor by TLC (quench an aliquot with MeOH to check for the methyl ester vs. acid).
-
-
Concentration: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess
.-
Critical Step: Add fresh DCM and re-evaporate ("chase") twice to ensure complete removal of thionyl chloride traces.
-
Phase 2: Amidation (Coupling)
-
Solvation: Redissolve the crude 3-bromobenzoyl chloride residue in fresh anhydrous DCM (10 mL/g) and cool to
in an ice bath. -
Base Addition: Add Triethylamine (2.0 equiv) .
-
Nucleophile Addition: Add tert-Butylamine (1.2 equiv) dropwise over 15–20 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride salt) will form immediately. Exotherm is expected; maintain internal temp
.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Phase 3: Workup & Purification
-
Quench: Dilute the reaction mixture with additional DCM.
-
Acid Wash: Wash the organic layer with 1M HCl (2x) .
-
Purpose: Protonates excess tert-butylamine and TEA, moving them to the aqueous layer.
-
-
Base Wash: Wash with saturated
(2x) .-
Purpose: Removes any unreacted starting material (3-bromobenzoic acid) hydrolyzed during workup.
-
-
Drying: Wash with brine, dry over anhydrous
or , filter, and concentrate in vacuo. -
Crystallization: The crude solid is typically high purity (
). If necessary, recrystallize from Hexanes/Ethyl Acetate or triturate with cold pentane/ether.
Visualization of Workflow & Mechanism
Process Flow Diagram
Caption: Figure 1.[2][3][4] Step-by-step process flow for the synthesis of this compound.
Catalytic Activation Mechanism (DMF)
Caption: Figure 2. The catalytic role of DMF in generating the reactive Vilsmeier intermediate.
Process Control & QC
In-Process Controls (IPC)
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Starting Material (Acid): Low
(streaks). -
Product (Amide): High
(~0.5 - 0.6), distinct UV active spot.
-
-
Reaction Endpoint: Disappearance of the acid peak. If using HPLC, monitor at 254 nm.[5]
Characterization Data (Expected)[1][7]
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Typically 130–135°C (based on 4-bromo isomer analogs [1]).
-
1H NMR (CDCl3, 400 MHz):
- ~7.8 (t, 1H, Ar-H2)
- ~7.6 (d, 1H, Ar-H)
- ~7.5 (d, 1H, Ar-H)
- ~7.3 (t, 1H, Ar-H)
- ~5.9-6.0 (br s, 1H, NH)
- ~1.45 (s, 9H, t-Butyl)
-
Mass Spectrometry: ESI+
matches pattern for mono-brominated species (1:1 isotopic ratio for ).
Safety & Troubleshooting
Safety Profile (GHS)[8]
-
Thionyl Chloride: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Handle in Fume Hood.
-
tert-Butylamine: Highly flammable liquid and vapor (H225); Toxic if swallowed (H301).
-
This compound: Irritant to eyes, respiratory system, and skin [2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous; "chase" |
| Impurity: Starting Acid | Incomplete Activation | Increase reflux time or add more DMF catalyst. |
| Impurity: Dimer | Anhydride formation | Ensure excess amine is present; add acid chloride to the amine solution slowly. |
| Color (Yellow/Brown) | Oxidation of amine | Use freshly distilled amine; ensure inert atmosphere ( |
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
-
Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-(tert-butyl)benzamide
Foreword: Understanding the "Why" Behind the "What"
In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which successful development rests. For a molecule like 3-Bromo-N-(tert-butyl)benzamide, a substituted benzamide, these properties dictate its behavior from synthesis and purification to its ultimate biological activity and formulation. This guide is structured to provide not just the data, but the scientific rationale behind it, offering researchers and developers the insights needed to effectively work with this compound. We will explore its electronic and steric features, predict its behavior in various environments, and provide actionable protocols for its synthesis and analysis.
Molecular Structure and Core Chemical Identity
This compound belongs to the class of N-substituted benzamides. Its structure is characterized by a central benzoyl group, substituted at the 3-position of the aromatic ring with a bromine atom, and on the amide nitrogen with a sterically demanding tert-butyl group.
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-N-tert-butylbenzamide | [PubChem[1]]([Link]) |
| CAS Number | 42498-39-5 | [PubChem[1]]([Link]) |
| Molecular Formula | C₁₁H₁₄BrNO | [PubChem[1]]([Link]) |
| Molecular Weight | 256.14 g/mol | [PubChem[1]]([Link]) |
| SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | [PubChem[1]]([Link]) |
| InChIKey | RCANCXBUPLNOOD-UHFFFAOYSA-N | [PubChem[1]]([Link]) |
The interplay between the electron-withdrawing bromine atom on the aromatic ring, the resonance-capable amide linkage, and the bulky, non-polar tert-butyl group governs the molecule's overall properties.
Caption: Chemical structure of this compound.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of this compound and offers insights into its electronic and bonding structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~8.0-7.8 ppm (m, 2H): Aromatic protons ortho to the carbonyl group (on C2 and C6) and the proton between the bromo and carbonyl groups.
-
δ ~7.6-7.3 ppm (m, 2H): Remaining aromatic protons. The meta-substitution pattern will lead to a complex multiplet.
-
δ ~6.0 ppm (br s, 1H): The amide proton (N-H). Its chemical shift can be variable and the peak may be broad due to quadrupolar relaxation and potential hydrogen bonding.
-
δ ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~166 ppm: Carbonyl carbon (C=O).
-
δ ~137 ppm: Aromatic carbon attached to the carbonyl group (C1).
-
δ ~130-125 ppm: Aromatic carbons (CH).
-
δ ~122 ppm: Aromatic carbon attached to the bromine atom (C-Br).
-
δ ~52 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~29 ppm: Methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. Based on the data for the 4-bromo isomer (3355 cm⁻¹ for N-H and 1652 cm⁻¹ for C=O)[2], the following characteristic absorption bands are expected for this compound:
-
~3350 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.
-
~3070 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2970 cm⁻¹ (strong): Aliphatic C-H stretching of the tert-butyl group.
-
~1650 cm⁻¹ (strong): Amide I band (C=O stretching), a key diagnostic peak.
-
~1540 cm⁻¹ (medium): Amide II band (N-H bending and C-N stretching).
-
~1070 cm⁻¹ (medium): C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Expect to see a characteristic pair of peaks for the molecular ion due to the isotopic abundance of bromine:
-
m/z 255: Corresponding to the ⁷⁹Br isotope.
-
m/z 257: Corresponding to the ⁸¹Br isotope, with approximately equal intensity.
-
-
Key Fragmentation: GC-MS data shows significant fragments at m/z 183/185 and 155.[1] This can be rationalized by the following fragmentation pathway:
-
Loss of tert-butyl radical: [M - C₄H₉]⁺ leading to the bromobenzamide fragment at m/z 200/202.
-
Loss of isobutylene: A common fragmentation for tert-butyl groups, leading to the bromobenzoyl cation at m/z 183/185 .
-
Loss of Br: From the bromobenzoyl cation, leading to the benzoyl cation at m/z 105 .
-
Loss of CO: From the bromobenzoyl cation, leading to the bromophenyl cation at m/z 155/157 .
-
Caption: Plausible mass spectrometry fragmentation pathway.
Core Physicochemical Properties
These properties are critical for predicting the compound's behavior in various experimental and biological systems.
| Property | Predicted/Estimated Value | Rationale and Scientific Insight |
| Melting Point | 130-140 °C | No experimental value is published. However, the melting point of the isomeric 4-Bromo-N-(tert-butyl)benzamide is 130–131 °C, and the parent N-(tert-butyl)benzamide melts at 134–135 °C.[2] The structural similarity suggests the 3-bromo isomer will have a very similar melting point, reflecting a stable crystal lattice. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to the relatively high molecular weight and the presence of the polar amide group, which can participate in intermolecular hydrogen bonding. Predicted values for related compounds are high (e.g., ~326 °C for N-tert-butylbenzamide).[3] |
| Solubility | Poorly soluble in water; Soluble in alcohols and other organic solvents (e.g., DMSO, DMF, Dichloromethane). | The molecule has conflicting features: the polar amide group can hydrogen bond with water, but the large, non-polar aromatic ring and tert-butyl group dominate, leading to low aqueous solubility. It is expected to be soluble in moderately polar to non-polar organic solvents, a key consideration for reaction setup and purification. 3-Bromobenzamide is noted to be soluble in alcohol.[4] |
| Lipophilicity (logP) | XLogP3 = 3.0 | The calculated LogP value indicates a significant degree of lipophilicity ("fat-loving").[1] This is a critical parameter in drug development, as it influences membrane permeability and potential for non-specific binding. A LogP of 3 suggests the compound will readily cross cell membranes. |
| Acidity/Basicity (pKa) | ~15 (Amide N-H) | The amide proton is very weakly acidic, with a pKa predicted to be around 15, similar to related benzamides.[3][4] This means it will not be deprotonated under normal physiological conditions. The amide carbonyl and bromine are extremely weak bases. |
Synthesis and Purification: A Practical Approach
The most direct and reliable method for synthesizing this compound is through the acylation of tert-butylamine with 3-bromobenzoyl chloride. This is a standard Schotten-Baumann type reaction.
Experimental Protocol: Synthesis
Causality: This protocol is chosen for its high yield, simplicity, and use of readily available starting materials. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butylamine (1.2 equivalents) and a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Causality: Recrystallization is the preferred method for purifying solid organic compounds, as it effectively removes minor impurities, leading to a highly pure crystalline product suitable for analysis and further use.
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol/water or hexanes/ethyl acetate is often a good starting point.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the synthesis and purification.
Applications and Relevance in Research & Development
While specific biological activity for this compound is not extensively documented, its structural motifs are prevalent in medicinal chemistry. Benzamides are a well-established class of compounds with a wide range of biological activities. The bromo-substituent can act as a key interaction point (e.g., through halogen bonding) or as a synthetic handle for further chemical modification (e.g., in cross-coupling reactions).
The physicochemical properties detailed herein are critical for:
-
Drug Discovery: The compound's high logP suggests good membrane permeability, a desirable trait for CNS-targeting drugs or orally bioavailable agents. Understanding its solubility is key for formulation and delivery studies.
-
Chemical Synthesis: As a stable intermediate, it can be used in the synthesis of more complex molecules.[4] The bromine atom allows for the introduction of new functionalities via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
-
Materials Science: The rigid, well-defined structure could be of interest in the development of novel organic materials.
By providing this comprehensive guide, we empower researchers to leverage the unique properties of this compound with a deeper, mechanistically-grounded understanding.
References
-
ChemSynthesis. (n.d.). N-tert-butyl-benzamide. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Retrieved February 5, 2026, from [Link]
-
ChemBK. (2024). 3-Bromobenzamide. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). N-t-Butyl 3-bromobenzamide. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). N-t-Butylbenzamide. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved February 5, 2026, from [Link]
Sources
Technical Whitepaper: Strategic Selection and Handling of Starting Materials for 3-Bromo-N-(tert-butyl)benzamide Synthesis
[1]
Executive Summary
3-Bromo-N-(tert-butyl)benzamide is a critical pharmacophore and intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the stable meta-bromo handle.[1] Its synthesis, while fundamentally an amide coupling, presents specific challenges related to the steric bulk of the tert-butyl group and the volatility of the amine source.[1]
This technical guide provides a rigorous analysis of the starting materials required for its synthesis, moving beyond basic recipes to explore the causality behind reagent selection, impurity management, and process safety.
Part 1: Strategic Material Selection
The synthesis of this compound relies on the nucleophilic attack of tert-butylamine on an activated 3-bromobenzoic acid derivative.[1] The choice of starting materials dictates the impurity profile and scalability of the process.
Core Starting Materials: Specifications & Critical Attributes
The following table summarizes the required specifications for a high-integrity synthesis campaign.
| Material | CAS No. | Grade | Critical Impurity Profile | Handling Constraint |
| 3-Bromobenzoic acid | 585-76-2 | >98% HPLC | Regioisomers: 2-Bromo (<0.5%) and 4-Bromo (<0.5%) are difficult to separate from the final product.[1] | Irritant solid. Stable. |
| 3-Bromobenzoyl chloride | 1711-06-4 | >97% | Hydrolysis products: 3-Bromobenzoic acid (from moisture exposure).[1][2] | Lachrymator. Moisture sensitive. Corrosive. |
| tert-Butylamine | 75-64-9 | >99% | Water: Competes with amine for acyl chloride.[1] sec-Butylamine: Isomeric impurity.[1] | Highly Flammable (FP -38°C). Volatile.[1] Toxic. |
Deep Dive: The tert-Butylamine Challenge
While 3-bromobenzoic acid is a stable solid, tert-butylamine (tBuNH₂) requires specific handling protocols due to its physical properties:
-
Steric Hindrance: The bulky tert-butyl group reduces nucleophilicity compared to linear amines.[1] This necessitates the use of highly activated electrophiles (Acid Chlorides or HATU-activated esters) rather than standard carbodiimide (DCC) couplings which may suffer from slow kinetics and N-acylurea side-product formation.[1]
-
Volatility: With a boiling point of ~44-46°C, tBuNH₂ can evaporate during exothermic additions.[1]
-
Operational Insight: Always use a 1.5 to 2.0 equivalent excess to account for evaporative loss, or maintain reaction temperature <10°C during addition.
-
Part 2: Synthetic Route Selection & Logic
The selection of the synthetic route depends on the scale and available equipment.
Decision Matrix: Acid Chloride vs. Coupling Agents[1]
-
Route A: Acid Chloride Method (Scalable)
-
Route B: Coupling Agent Method (Discovery Scale)
Visualizing the Synthetic Strategy
The following diagram outlines the decision logic and chemical flow for synthesizing the target molecule.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and material availability.
Part 3: Optimized Synthetic Protocols
Protocol A: The Acid Chloride Method (Recommended for >5g Scale)
This protocol prioritizes cost-efficiency and purification ease.[1]
Reagents:
-
3-Bromobenzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)
-
tert-Butylamine (2.0 equiv)[1]
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under N₂, suspend 3-bromobenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).[1]
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir until gas evolution ceases (approx. 2h). Note: If using Thionyl Chloride, reflux is often required (2-3h).[1]
-
Concentration (Critical): Evaporate the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride. Do not purify. Redissolve in fresh anhydrous DCM.
-
Amidation: Cool the acid chloride solution to 0°C.
-
Addition: Slowly add a pre-mixed solution of tert-butylamine and Et₃N in DCM. Control exotherm to <10°C to prevent amine evaporation.
-
Completion: Stir at RT for 4-12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup (Self-Validating):
-
Wash Organic layer with 1M HCl (Removes unreacted amine and Et₃N).
-
Wash with Sat. NaHCO₃ (Removes unreacted acid starting material).
-
Wash with Brine, Dry over Na₂SO₄, and Concentrate.
-
Protocol B: HATU Coupling (Recommended for High-Throughput)
This protocol prioritizes reaction success rate over cost.[1]
Reagents:
-
3-Bromobenzoic acid (1.0 equiv)[1]
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
tert-Butylamine (1.2 equiv)[1]
-
DMF (Dimethylformamide)[8]
Methodology:
-
Dissolve 3-bromobenzoic acid in DMF.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU.[8] The solution usually turns yellow/orange (formation of activated ester). Stir for 10-15 mins.
-
Stir at RT for 16h.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF.
Part 4: Quality Control & Characterization[1]
To ensure the integrity of the synthesized material, the following characterization data must be validated.
Expected Analytical Data
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.8 - 7.9 (t, 1H): Aromatic proton at C2 (between Br and CO).
-
δ 7.6 (d, 1H): Aromatic proton at C4/C6.
-
δ 7.3 (t, 1H): Aromatic proton at C5.
-
δ 5.9 - 6.1 (br s, 1H): Amide N-H.
-
δ 1.45 (s, 9H): tert-Butyl group (Singlet).
-
-
LC-MS:
-
Expect [M+H]+ peaks at 256 and 258 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Yield | Volatility of tert-butylamine.[1] | Use 2.0+ equivalents; cool reaction to 0°C during addition. |
| Starting Material Persists | Steric hindrance of amine preventing attack. | Switch to Acid Chloride route (more reactive) or heat HATU reaction to 40°C. |
| Extra Peaks in NMR | Regioisomer contamination. | Check starting material purity. Recrystallize product from Hexane/EtOAc. |
References
-
PubChem. (n.d.).[11] 3-Bromobenzoic acid.[1][2][11][12] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
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Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 3-Bromo-N-(tert-butyl)benzamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth, technical walkthrough of the comprehensive structural elucidation of 3-Bromo-N-(tert-butyl)benzamide, a substituted aromatic amide. Moving beyond a mere recitation of methods, this document delves into the strategic application and synergistic interpretation of a suite of advanced analytical techniques. We will explore the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity. This guide is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying logic that drives successful molecular characterization.
Introduction: The Imperative of Structural Certainty
This compound is a molecule of interest in synthetic chemistry and drug discovery due to the prevalence of the benzamide scaffold in a wide array of biologically active compounds. The introduction of a bromine atom and a bulky tert-butyl group imparts specific steric and electronic properties that can influence molecular interactions and pharmacological activity. An unambiguous confirmation of its structure is, therefore, a critical prerequisite for any further investigation, including biological screening, reaction optimization, or computational modeling.
This guide will present a multi-technique approach to the structural elucidation of this compound, demonstrating how the convergence of data from various analytical platforms provides an irrefutable confirmation of its molecular architecture. We will begin with the synthesis of the compound, followed by a detailed exploration of spectroscopic and crystallographic methods.
Synthesis of this compound
A common and efficient method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. In this case, 3-Bromobenzoyl chloride is reacted with tert-butylamine to yield the desired product.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-Bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Spectroscopic Elucidation: A Multi-faceted Approach
The cornerstone of structural elucidation for most organic molecules lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated structure.
Caption: Workflow for the structural elucidation of the target molecule.
Mass Spectrometry (MS): Determining the Molecular Mass
Causality: Mass spectrometry is the initial and most direct method to determine the molecular weight of a compound, providing a crucial first validation of a successful synthesis. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinctive signature in the mass spectrum.
Expected Data: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation pattern will likely show the loss of a tert-butyl group, a common fragmentation pathway for such structures.[1][2]
| Fragment | Expected m/z | Isotopic Pattern |
| [M]+• | 255/257 | Two peaks of ~1:1 intensity |
| [M - C(CH3)3]+ | 198/200 | Two peaks of ~1:1 intensity |
| [C(CH3)3]+ | 57 | Single peak |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond, the carbonyl (C=O) group of the amide, and vibrations associated with the substituted benzene ring.[3][4]
Expected Data:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amide) | Stretch | 3300-3500 |
| C=O (amide) | Stretch | 1630-1680 |
| C-N (amide) | Stretch | 1200-1350 |
| C-H (aromatic) | Stretch | ~3000-3100 |
| C=C (aromatic) | Stretch | ~1450-1600 |
| C-Br | Stretch | 500-600 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of atoms in a molecule.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed for a complete structural assignment.
3.3.1. ¹H NMR Spectroscopy: Probing the Proton Environments
Causality: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their coupling patterns (revealing adjacent protons).[7][8][9]
Expected Data:
-
Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the four protons on the disubstituted benzene ring. The substitution pattern will lead to a complex splitting pattern.
-
Amide N-H (δ 5.5-8.5 ppm): A broad singlet corresponding to the amide proton.
-
tert-Butyl (δ ~1.4 ppm): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
3.3.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.[10][11][12] The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl).[1][13][14]
Expected Data:
-
Carbonyl Carbon (δ ~165-175 ppm): A signal corresponding to the amide carbonyl carbon.
-
Aromatic Carbons (δ ~120-140 ppm): Six signals for the six carbons of the benzene ring. The carbon attached to the bromine will be at a higher field (lower ppm) compared to the others.
-
tert-Butyl Carbons (δ ~51 ppm and ~29 ppm): Two signals for the quaternary and methyl carbons of the tert-butyl group.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
3.3.3. 2D NMR Spectroscopy: Establishing Connectivity
Causality: 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between atoms.[15][16][17]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is particularly useful for assigning the protons on the aromatic ring.[18][19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[17][21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, for example, linking the aromatic protons to the carbonyl carbon and the tert-butyl protons to the amide nitrogen (via the quaternary carbon).[17][23][24]
Experimental Protocol: 2D NMR
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial.
-
Data Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments on the NMR spectrometer. The parameters for each experiment, such as the number of increments in the indirect dimension and the relaxation delays, should be optimized for the specific molecule and instrument.[25][26]
X-ray Crystallography: The Definitive Structure
Causality: While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[5][6][27][28][29] This technique is the gold standard for structural determination.
Expected Data: An electron density map that can be refined to provide the precise coordinates of each atom in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[27]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.[28]
-
Data Collection: Place the crystal in a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Conclusion: A Unified Structural Assignment
References
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-
PubMed. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
TopSpin. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Nanalysis. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Australian Journal of Chemistry. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC - NMR Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. Retrieved from [Link]
-
Nanalysis. (n.d.). Settle in and get COSY! - NMR Blog. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
PubMed Central. (n.d.). Practical aspects of real‐time pure shift HSQC experiments. Retrieved from [Link]
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]
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UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved from [Link]
-
Tecmag. (n.d.). COSY (Magnitude). Retrieved from [Link]
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ACS Publications. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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UGC. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note: Catalyst Selection & Optimization for Cross-Coupling of 3-Bromo-N-(tert-butyl)benzamide
Executive Summary
This guide provides an evidence-based framework for performing cross-coupling reactions on 3-Bromo-N-(tert-butyl)benzamide .[1] While the tert-butyl group provides solubility and steric protection against N-coordination, the secondary amide proton (
We recommend shifting away from traditional Pd(0) sources (e.g.,
Substrate Analysis & Mechanistic Challenges
The Substrate: this compound[1]
-
Electrophile: Aryl Bromide (Meta-substituted).[1]
-
Functional Group: Secondary Amide (
).[1]-
Challenge 1 (Acidity): The N-H proton has a
of ~15-16.[1][2] Strong bases (e.g., NaOtBu) can deprotonate this site, potentially creating a competing nucleophile (amidate).[1] -
Challenge 2 (Coordination): Amides can coordinate to Pd(II) species, displacing ligands and stalling the catalytic cycle ("poisoning").[1]
-
Mitigation: The bulky tert-butyl group significantly reduces the ability of the nitrogen to coordinate to the metal center or act as a nucleophile.[1]
-
The Catalytic Cycle & Decision Points
The following diagram illustrates the critical decision points in the catalytic cycle specific to this substrate.
Figure 1: Catalytic cycle highlighting vulnerability to amide coordination (poisoning) if the ligand system is insufficiently bulky.
Catalyst Selection Strategy
For this substrate, we prioritize Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines).[1] These ligands promote oxidative addition into the Ar-Br bond and their steric bulk prevents the amide from binding to the Palladium.[1]
Recommended Catalyst Matrix
| Reaction Type | Primary Recommendation | Ligand Class | Base Selection | Rationale |
| Suzuki-Miyaura (C-C) | XPhos Pd G4 | Biaryl Phosphine | XPhos is the "gold standard" for aryl bromides/chlorides.[1] Excellent turnover numbers (TON).[1] | |
| Buchwald-Hartwig (C-N) | RuPhos Pd G4 (2° amines) BrettPhos Pd G4 (1° amines) | Biaryl Phosphine | RuPhos prevents bis-arylation.[1] BrettPhos is essential for primary amines.[1] | |
| Sonogashira (C-C) | Pd(dppf)Cl2 + CuI | Bidentate | Robust system for alkynes; less sensitive to amide interference than monodentate systems.[1] |
Why G3/G4 Precatalysts?
Avoid generating catalysts in situ from
-
Stoichiometry Control: Precatalysts guarantee a 1:1 Pd:Ligand ratio.[1]
-
Activation: G3/G4 precatalysts activate via reductive elimination of an amine, ensuring the cycle starts with highly active L-Pd(0) even at room temperature.[1]
-
Reproducibility: Eliminates batch-to-batch variance of Pd sources (e.g., oxidized
).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Coupling this compound with Phenylboronic Acid.[1]
Reagents:
-
Substrate: 1.0 equiv (e.g., 256 mg, 1.0 mmol)
-
Boronic Acid: 1.2 - 1.5 equiv[1]
-
Catalyst: XPhos Pd G4 (1-2 mol%)[3]
-
Base:
(0.5 M in water) - 3.0 equiv[1] -
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial equipped with a stir bar with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1]
-
Solvent Addition: Add degassed THF (concentration ~0.2 M relative to bromide) via syringe.
-
Base Addition: Add aqueous
(3.0 equiv) via syringe. -
Reaction: Stir vigorously at 60°C for 2-4 hours. Note: XPhos is active enough that many couplings proceed at RT, but mild heating ensures completion.
-
Monitoring: Check via LCMS. Look for the disappearance of the bromide (M+H 256/258 pattern).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Coupling with Morpholine (Secondary Amine).
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[1]
-
Catalyst: RuPhos Pd G4 (1-3 mol%)
-
Base:
(1.4 equiv) OR (2.0 equiv) for sensitive substrates.[1] -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).[1]
Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), Base (
, 1.4 equiv), and RuPhos Pd G4 (0.02 equiv).[1] -
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Seal the vessel and heat to 80-100°C for 4-12 hours.
-
Why Heat? C-N formation often requires higher energy barriers than Suzuki coupling.[1]
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts.[1] Concentrate and purify.
Screening Workflow (Self-Validating System)
If the standard protocols fail, execute this micro-scale screening workflow.
Figure 2: Rapid optimization workflow. Run these 4 parallel reactions on a 20mg scale to identify the optimal system.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Deactivation (Oxidation) | Ensure solvents are degassed.[1] Switch to G4 precatalyst if using in situ generation.[1] |
| Protodehalogenation (Ar-Br | Reductive Elimination failure | The reaction is "starved" of the coupling partner. Increase concentration of Boronic Acid/Amine.[1] Lower temperature. |
| Starting Material Remains | Oxidative Addition Stalled | Switch to a more electron-rich ligand (e.g., from |
| Bis-Arylation (Suzuki) | Ligand Exchange | Usually not an issue with bulky ligands like XPhos.[1] Reduce catalyst loading. |
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[1] [Link][1]
-
Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal.[1] [Link]
Sources
Technical Application Note: Functionalization Strategies for 3-Bromo-N-(tert-butyl)benzamide
Executive Summary
This guide details the synthetic protocols for the functionalization of 3-Bromo-N-(tert-butyl)benzamide (CAS: N/A for specific isomer, generic benzamides cited). This scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase pathways) and GPCR modulators.
The presence of the bromine atom at the meta position, combined with the bulky tert-butyl amide, presents unique chemoselective opportunities. This guide focuses on three core transformations:
-
Suzuki-Miyaura Cross-Coupling for biaryl construction.[1][2]
-
Lithium-Halogen Exchange for introducing electrophiles (via a dianion intermediate).
Strategic Analysis of the Scaffold
Structural Considerations
-
The Meta-Bromine Handle: Unlike para-substituted systems, the C3 position is electronically influenced by the electron-withdrawing amide group (Hammett
). This facilitates oxidative addition of Pd(0) species compared to electron-neutral rings. -
The tert-Butyl Amide:
-
Steric Bulk: The bulky t-butyl group prevents the amide nitrogen from coordinating tightly to metal catalysts, reducing catalyst poisoning—a common issue with primary amides.
-
Solubility: It significantly enhances solubility in non-polar solvents (Toluene, THF) compared to N-methyl or primary analogs, crucial for low-temperature lithiation.
-
-
The Amide Proton (N-H): With a pKa of ~22 (in DMSO), this proton is acidic enough to be deprotonated by strong bases (n-BuLi, NaOtBu). Crucially, this necessitates the use of "Dianion Strategy" in organolithium protocols.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Target: Synthesis of 3-Aryl-N-(tert-butyl)benzamides.
Rationale: The Suzuki coupling is the most robust method for this scaffold. The use of a biphasic system with a mild base prevents side reactions associated with the amide functionality.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction should turn from orange/red to black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The tert-butyl group ensures the product stays in the organic phase.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Optimization Tip: For sterically hindered boronic acids (e.g., 2,6-disubstituted), switch to Pd(PPh₃)₄ and Ba(OH)₂ in DME/H₂O to accelerate transmetalation.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 3-Amino-N-(tert-butyl)benzamide derivatives.
Rationale: Direct nucleophilic aromatic substitution is not possible on this deactivated ring. Buchwald-Hartwig is required.[1] The choice of ligand is critical to prevent the amide nitrogen of the substrate from competing with the exogenous amine.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)[4]
-
Ligand: XPhos or BrettPhos (4-8 mol%)
-
Note: XPhos is preferred for general secondary amines; BrettPhos for primary amines.
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd(0)).
-
Addition: Add the substrate, amine, and NaOtBu.
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove insoluble salts and Palladium black. Concentrate and purify.
Critical Control Point: The base NaOtBu is strong enough to reversibly deprotonate the amide N-H. However, the reductive elimination of the C-N bond is faster than the N-arylation of the amide itself if the exogenous amine is nucleophilic enough. If "homocoupling" (dimerization of the benzamide) is observed, switch to a weaker base like K₃PO₄ .
Protocol C: Lithium-Halogen Exchange (Dianion Strategy)
Target: Introduction of Electrophiles (Aldehydes, CO₂, I₂).
Rationale: This is the most technically demanding protocol. Simple addition of 1 equiv of n-BuLi will fail to lithiate the carbon. It will simply deprotonate the amide nitrogen. You must generate the N,C-dianion .
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 equiv )
-
Electrophile: Benzaldehyde, DMF, or dry ice (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add substrate and THF.[5][6][7] Cool to -78°C (Dry ice/Acetone bath).
-
Dianion Generation (The "Double Dip"):
-
Add the first equivalent of n-BuLi dropwise. Observation: No color change or slight yellowing. (Formation of Mono-anion at N).
-
Wait 5 minutes.
-
Add the second equivalent of n-BuLi dropwise. Observation: Solution often turns deep yellow or orange. (Formation of Aryl-Li species).[5]
-
Stir at -78°C for 30 minutes.
-
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.
-
Result: The workup protonates the Nitrogen, restoring the amide, while the C3 position retains the new functional group.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthetic pathways and the critical intermediates involved in the protocols described above.
Figure 1: Divergent functionalization pathways for this compound. Note the stepwise lithiation required for the dianion pathway.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch base to K₃PO₄ (anhydrous) or use MIDA boronates for slow release. |
| Homocoupling (Buchwald) | Base-mediated dimerization. | Use a weaker base (Cs₂CO₃ ) or ensure the amine is added before the base. |
| Starting Material Recovery (Li-Exchange) | Insufficient n-BuLi (Only 1 equiv used). | You formed the N-anion but not the C-anion. Use >2.2 equiv n-BuLi. |
| Product is an Oil/Gum | tert-Butyl group inhibiting crystallization. | Triturate with cold pentane or hexanes. The t-butyl group often aids crystallization if cooled slowly. |
References
-
General Benzamide Functionalization: Royal Society of Chemistry (RSC). "Synthesis of N-alkylbenzamides via Iron Catalysis." RSC Advances. [Link]
-
Lithium-Halogen Exchange Mechanics: Macmillan Group (Princeton University). "The Mechanism of Lithium-Halogen Exchange."[7][8] [Link]
-
Structural Data (Analogous Compounds): National Institutes of Health (PMC). "Crystal structure of 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide."[9][10] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"minimizing homocoupling in reactions with 3-Bromo-N-(tert-butyl)benzamide"
Ticket ID: #HOMO-CPL-001
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Core Directive: The Diagnostic Matrix
User Issue: "My reaction with 3-Bromo-N-(tert-butyl)benzamide (CAS: 1007211-92-0) is yielding significant homocoupled dimer (Ar-Ar) instead of the desired cross-coupled product."
Technical Assessment: The substrate contains an electron-withdrawing amide group at the meta position.[1] This activates the C-Br bond for rapid Oxidative Addition to Pd(0).[1] If the subsequent step (Transmetallation in Suzuki or Amine Binding in Buchwald) is slower than the rate of oxidative addition, the intermediate Ar-Pd(II)-Br accumulates.[1]
In the absence of a ready nucleophile, this intermediate undergoes disproportionation or ligand exchange , leading to the homocoupled dimer (3,3'-bis(N-tert-butylbenzamide)) via reductive elimination.[1]
Troubleshooting Guide
Use this matrix to identify the specific cause of your homocoupling based on reaction conditions.
| Symptom | Probable Cause | Corrective Action |
| Dimer (Ar-Ar) forms immediately | Slow Transmetallation. The Pd-Ar species is "waiting" too long for the nucleophile.[1] | Increase Base Strength/Conc. Switch from Carbonate to Phosphate ( |
| Dimer forms over time with Ar-H | Solvent-Mediated Reduction. Alcohols (MeOH, iPrOH) act as hydride donors, promoting reductive pathways.[1] | Switch Solvent. Use non-protic polar solvents like Dioxane , DMF , or Toluene .[1] Avoid primary/secondary alcohols.[1] |
| Boronic Acid Dimer (Ar'-Ar') | Oxygen Contamination. O2 promotes oxidative homocoupling of the boronic acid, leaving Ar-Br unreacted or liable to dimerize.[1] | Degas Rigorously. Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) or active Ar bubbling for 15 mins before catalyst addition. |
| Low Conversion + Dimer | Catalyst Death (Pd Black). Unstable ligation leads to Pd aggregation; heterogeneous Pd promotes homocoupling.[1] | Upgrade Ligand. Switch to bidentate ligands (dppf , Xantphos ) or bulky Buchwald ligands (XPhos ) to stabilize the Pd(II) species.[1] |
Mechanistic Deep Dive: The "Fork in the Road"
To solve this, you must understand where the cycle breaks. The diagram below illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling pathway.
Key Insight: The "Danger Zone" is the lifespan of the Oxidative Addition Complex (Intermediate A) . The longer this species exists without reacting with a nucleophile, the higher the probability of homocoupling.
Figure 1: The kinetic competition between productive cross-coupling (Green Path) and reductive homocoupling (Red Path).[1] Minimizing the lifespan of "Intermediate A" is the primary control strategy.
Optimized Protocol: High-Fidelity Suzuki Coupling
This protocol is designed to suppress homocoupling by enforcing rapid transmetallation and stabilizing the catalytic center.[1]
Target Substrate: this compound Reaction Type: Suzuki-Miyaura Coupling[1]
Reagents & Stoichiometry[3][4][5]
-
Substrate (Ar-Br): 1.0 equiv
-
Boronic Acid (Ar'-B(OH)2): 1.3 equiv (Excess ensures Ar-Br is consumed by cross-coupling, not self-coupling).[1]
-
Catalyst: Pd(dppf)Cl2[1][3][4][5]·CH2Cl2 (3 mol%).[1]
-
Why? The bidentate dppf ligand has a large bite angle, which favors reductive elimination of the cross-product but is sterically bulky enough to discourage the formation of the bis-aryl homocoupling intermediate [1].
-
-
Base:
(3.0 equiv) or (3.0 equiv).[1]-
Why? Stronger bases than bicarbonate accelerate the activation of the boronic acid, speeding up transmetallation [2].
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Why? Water is strictly required for the boronic acid activation mechanism. Dioxane is non-protic, preventing solvent-mediated reduction [3].[1]
-
Step-by-Step Workflow
-
Deoxygenation (Critical):
-
Catalyst Addition:
-
Add the Pd catalyst to the solid reagents.
-
Transfer the degassed solvent to the reaction vessel via syringe/cannula under positive Argon pressure.
-
-
The "Heat-Kick":
-
Seal the vessel immediately.
-
Heat rapidly to 80–90°C .
-
Technical Rationale: High temperature promotes the difficult transmetallation step. Slow ramping can leave the catalyst active at low temps where homocoupling pathways (which often have lower activation energies than difficult cross-couplings) can compete.[1]
-
-
Monitoring:
-
Check HPLC/TLC at 1 hour. If Ar-Br remains but Boronic acid is gone (protodeboronation), add 0.3 equiv more Boronic acid.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Isopropanol as a co-solvent? A: Avoid if possible. While common in Suzuki couplings, secondary alcohols act as hydride sources in the presence of Pd(II), leading to hydrodehalogenation (Ar-H) or promoting the reductive homocoupling cycle.[1] If you must use an alcohol for solubility, use n-Butanol or Methanol (less active hydride donors than iPrOH).[1]
Q: I see a spot corresponding to the de-brominated substrate (N-tert-butylbenzamide). Is this related? A: Yes. This is "Hydrodehalogenation." It confirms that your reaction environment is reductive .[1] This usually comes from the solvent (see above) or amine impurities.[1] Ensure your Dioxane is peroxide-free and your base is high purity.[1]
Q: Why does the N-tert-butyl group matter?
A: The bulky tert-butyl group actually helps you here.[1] It prevents the amide nitrogen from coordinating tightly to the Palladium (the "poisoning" effect). However, the amide proton is acidic (
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.[1]
-
Weber, S. K., et al. (2019).[1] The Role of Solvent in Palladium-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(8), 1560–1567.[1] [1]
-
Navarro, O., et al. (2004).[1] General Synthesis of Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by (NHC)Pd Allyl Complexes.[1] Journal of Organic Chemistry, 69(9), 3173–3180.[1]
Sources
"effect of steric hindrance in 3-Bromo-N-(tert-butyl)benzamide reactions"
Technical Support Center: 3-Bromo-N-(tert-butyl)benzamide Ticket System: Advanced Synthesis & Reactivity Guide Status: Active | Agent: Senior Application Scientist
Introduction: The "Fortress" Amide
Welcome to the technical support hub for This compound . If you are working with this substrate, you are likely leveraging the tert-butyl group to modulate solubility or direct regioselectivity, or you are struggling to remove it.
This molecule presents a classic dichotomy in organic synthesis:
-
The Amide Handle: The bulky tert-butyl group creates a "steric fortress" around the carbonyl, preventing nucleophilic attack (good for chemoselectivity) but making hydrolysis notoriously difficult (bad for deprotection).
-
The Bromo Handle: The meta-bromide offers a gateway for cross-coupling, but its position relative to the amide creates unique regioselectivity challenges during lithiation.
Below are the three most common "User Reported Issues" we receive, formatted as actionable troubleshooting guides.
Module 1: Lithiation & Regioselectivity (The "Missing Bromine" Incident)
User Issue: "I tried to perform Directed Ortho Metalation (DoM) to functionalize the 2-position, but I lost my bromine atom, or the reaction was messy. What happened?"
Diagnosis: You likely experienced Lithium-Halogen Exchange competing with (or dominating) the Directed Ortho Metalation (DoM) . While the tert-butyl amide is a powerful Directed Metalation Group (DMG), the choice of base is critical when a halogen is present.
Technical Explanation: The tert-butyl group serves a crucial role here: it prevents the organolithium reagent from attacking the carbonyl (1,2-addition), which is a common side reaction with less hindered amides (e.g., N-methyl). However, n-butyllithium (n-BuLi) is highly nucleophilic toward the bromine atom. At -78°C, n-BuLi prefers to swap with the Bromine (Li-Br exchange) rather than deprotonate the ring (DoM), leading to the loss of your halogen handle.
Resolution Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Switch to LDA or LiTMP | Lithium Diisopropylamide (LDA) and Lithium Tetramethylpiperidide (LiTMP) are non-nucleophilic bases. They are too bulky to attack the Br or the C=O but strong enough to deprotonate the ortho proton. |
| Temperature | -78°C (Strict) | Maintain cryogenic temperatures to stabilize the ortho-lithiated species (which can be unstable, leading to benzyne formation). |
| Quench | Electrophile Excess | Add your electrophile (e.g., DMF, I2, R-CHO) immediately after the metalation period (typically 1 hour). |
Visual Workflow: The Lithiation Decision Tree
Caption: Decision logic for lithiating this compound. Using n-BuLi risks removing the bromine; LDA preserves it.
Module 2: Hydrolysis & Cleavage (The "Invincible" Amide)
User Issue: "I've finished my cross-coupling, but I cannot remove the tert-butyl amide group to get the free acid or primary amide. Refluxing in NaOH did nothing."
Diagnosis: You are fighting the "Steric Fortress." The tert-butyl group locks the amide into a conformation that is extremely resistant to nucleophilic attack. The bulky alkyl group shields the carbonyl carbon from the trajectory required for hydrolysis (Bürgi-Dunitz angle).
Technical Explanation: Standard alkaline hydrolysis (NaOH/H2O) fails because the tetrahedral intermediate is too high in energy due to steric crowding. Even standard acidic hydrolysis (HCl) is often insufficient.
Resolution Protocol:
-
Option A: The "Nuclear" Option (Acidic)
-
Reagent: 70-80% Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).
-
Conditions: Heat to 100-140°C.
-
Mechanism: This forces protonation of the carbonyl oxygen, making it super-electrophilic, and the high temperature overcomes the steric barrier. Warning: This may degrade sensitive functional groups added during cross-coupling.
-
-
Option B: The "Trojan Horse" (Nitrosylation)
-
Reagent: Sodium Nitrite (NaNO₂) in Acetic Anhydride/Acetic Acid, followed by mild hydrolysis.
-
Mechanism: This converts the stable N-alkyl amide into an N-nitroso amide, which rearranges and decomposes much more easily (often via a diazonium-like pathway) to the carboxylic acid.
-
-
Option C: The "Bypass" (Reductive Cleavage)
-
Reagent: Schwartz's Reagent (Cp₂ZrHCl) or DIBAL-H (controlled).
-
Result: Converts the amide to an aldehyde (via partial reduction) or amine (full reduction), rather than a carboxylic acid.
-
Comparison of Cleavage Methods:
| Method | Success Rate | Functional Group Tolerance | Notes |
| NaOH / Reflux | 0% (Fail) | High | Sterically blocked. Do not waste time. |
| Conc. HCl / Reflux | < 20% | Moderate | Often results in recovered starting material. |
| 70% H₂SO₄ | > 90% | Low | Harsh. Will hydrolyze esters/nitriles elsewhere. |
| Nitrosylation | > 80% | Moderate | Good alternative for acid-sensitive substrates. |
Module 3: Cross-Coupling Logistics (Suzuki/Buchwald)
User Issue: "My Suzuki coupling yields are low. Is the tert-butyl group interfering with the catalyst?"
Diagnosis: Unlike ortho-substituted halides, the tert-butyl group in your molecule is on the nitrogen, and the bromine is in the meta position. The steric hindrance is distal . It does not directly block the Palladium from inserting into the C-Br bond. However, the tert-butyl group does induce a rotational barrier and increases the lipophilicity of the molecule, which affects solvent choice and crystallization.
Troubleshooting Steps:
-
Check Solubility:
-
The tert-butyl group makes this molecule very soluble in non-polar solvents (Toluene, Hexanes) but potentially less soluble in polar protic mixtures (MeOH/Water) often used in Suzuki couplings.
-
Fix: Use a Toluene/Water or THF/Water system. Avoid pure alcohols if the substrate precipitates out.
-
-
Rotational Isomers (Rotamers):
-
Catalyst Selection:
-
Since the Br is unhindered, standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) should work.
-
If failing: The issue is likely the boronic acid partner or catalyst deactivation. If coupling with a bulky boronic acid, the combined sterics of the tert-butyl amide and the new group might prevent product formation. In this case, switch to Buchwald's active ligands (e.g., SPhos, XPhos) to force the reductive elimination step.
-
Visual Workflow: Cross-Coupling Optimization
Caption: Optimization path for cross-coupling. Solubility is the primary steric-induced hurdle, not the Pd-insertion step.
References & Further Reading
-
Directed Ortho Metalation (DoM) Mechanisms:
-
Steric Hindrance in Amide Hydrolysis:
-
Buchwald-Hartwig & Steric Ligands:
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Note: Essential for choosing ligands if the coupling partner adds significant bulk to the already bulky amide system.
-
-
Rotational Barriers in N-tert-butyl amides:
-
NMR Determination of Rotational Barriers. (General principles applied to bulky amides). Link
-
Note: Explains the distinct NMR signals observed at room temperature due to the tert-butyl lock.
-
Sources
Technical Support Center: Solubility Optimization for 3-Bromo-N-(tert-butyl)benzamide
Product: 3-Bromo-N-(tert-butyl)benzamide CAS: 42498-39-5 Application: Intermediate for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Lithium-Halogen exchange.[1][2][3]
Executive Summary: The Solubility Paradox
The Core Issue: this compound presents a classic "Solubility Paradox" common in drug discovery intermediates.
-
High Lipophilicity: The tert-butyl group and aromatic ring drive high logP, making it resistant to aqueous solvation.[1][2][3]
-
High Lattice Energy: The amide moiety (
) acts as both a hydrogen bond donor and acceptor, creating a robust crystal lattice (Melting Point ~130–131 °C).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The Solution Strategy: Standard "like dissolves like" rules fail here. Non-polar solvents (Hexanes) cannot break the amide hydrogen bond network, while highly polar protic solvents (Water) cannot solvate the lipophilic core.[2][3] Successful dissolution requires Dipolar Aprotic solvents or Sterically Bulky Ethers that disrupt lattice energy without participating in proton exchange.[1][2][3]
Solubility Profiles & Solvent Selection
The following data summarizes the solubility behavior of this compound based on Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Ether (Cyclic) | 2-MeTHF | Excellent | Recommended. Higher boiling point (80°C) and better lipophilic solvation than THF.[1][2][3][4] |
| Ether (Standard) | THF | Good | Good for room temp, but substrate may precipitate at -78°C (Lithiation).[1][2][3][4] |
| Dipolar Aprotic | DMF, DMAc, NMP | Excellent | Breaks amide H-bonds effectively.[3][4] Ideal for high-temp couplings (>100°C).[1][2][3] |
| Chlorinated | DCM, Chloroform | Good | Good for workup/transport.[3][4] Avoid in organometallic reactions (reacts with Li/Mg).[1][2][3] |
| Hydrocarbon | Toluene | Moderate | Requires heating (>60°C) to fully dissolve.[1][2][3][4] Risk of precipitation upon cooling.[1][2][3] |
| Protic | Methanol, Ethanol | Moderate | Soluble, but nucleophilic nature interferes with organometallic steps.[3][4] |
| Aqueous | Water | Insoluble | Requires surfactant (TPGS-750-M) for reaction viability.[1][2][3][4][5] |
Protocol 1: Organometallic Reactions (Li/Mg Exchange)
Scenario: You are performing a Lithium-Halogen exchange to generate the aryl lithium species, but the starting material precipitates at cryogenic temperatures (-78 °C), stalling the reaction.
The Fix: Switch to 2-Methyltetrahydrofuran (2-MeTHF) Unlike THF, 2-MeTHF possesses a methyl group that disrupts the solvent's own ordering at low temperatures while providing superior solvation for the lipophilic tert-butyl benzamide.[1][2][3]
Step-by-Step Protocol:
-
Drying: Ensure 2-MeTHF is anhydrous (Karl Fischer < 100 ppm).
-
Dissolution: Dissolve this compound in 2-MeTHF (0.2 M concentration).
-
Note: If using standard THF, you may need to dilute to 0.05 M to prevent crashing out, which slows kinetics.[3]
-
-
Cooling: Cool to -78 °C. Inspect for turbidity. 2-MeTHF solutions should remain clear.
-
Reagent Addition: Add
-BuLi dropwise.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanistic Insight: The 2-MeTHF coordinates to the Lithium cation less tightly than THF, often resulting in faster metallation rates due to the "naked" nature of the anion.[3]
-
Protocol 2: Green Chemistry (Aqueous Micellar Catalysis)
Scenario: You wish to perform a Suzuki-Miyaura coupling but want to avoid toxic dipolar solvents like DMF or NMP.
The Fix: TPGS-750-M Surfactant System This method utilizes a "nanoreactor" approach.[1][2][3] The lipophilic benzamide is encapsulated inside the hydrophobic core of micelles in water, creating a high local concentration for the catalyst.[3]
Step-by-Step Protocol:
-
Media Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed water.[1][2][3]
-
Loading: Add this compound and the boronic acid partner to the aqueous solution.
-
Catalyst Addition: Add Pd catalyst and base (e.g.,
).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reaction: Stir vigorously at room temperature or mild heat (45 °C).
-
Workup: Extract with a minimal amount of EtOAc or 2-MeTHF. The surfactant remains in the water layer.[1][2]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on your intended reaction type.
Figure 1: Solvent selection decision tree based on reaction thermodynamics and mechanistic requirements.
Troubleshooting FAQ
Q: My reaction works in DMF, but the product precipitates as a gum during aqueous workup ("Oiling Out"). How do I fix this?
-
Cause: The product is likely even more lipophilic than the starting material.[1][2][3] When you wash the DMF away with water, the product crashes out but traps impurities.[3]
-
Fix: Do not pour the reaction directly into water. Instead, dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) first, then wash with water/brine.[3] The EtOAc keeps the amide in solution while the water removes the DMF.
Q: I am trying to crystallize the starting material for purification, but it forms a gel in Toluene.
-
Cause: Toluene is a "marginal" solvent.[1][2][3] It interacts with the aromatic ring but not the amide.[1][2][3] This leads to solvate formation or gelation.[1][2][3]
-
Fix: Use a "Anti-Solvent" method. Dissolve the compound in a minimum amount of DCM or THF , then slowly add Hexanes or Heptane while stirring. This forces controlled precipitation rather than gelation.[1][2][3]
Q: Why does the reaction turn black and stop when I use Acetone as a solvent for alkylation?
-
Cause: While Acetone dissolves the compound well, it can undergo aldol condensation under basic conditions (often used in alkylations), consuming your base.[3]
-
Fix: Switch to Acetonitrile (MeCN) or 2-Butanone (MEK) if higher temperatures are needed.[1][2][3]
References
-
Lipshutz, B. H., et al. (2011).[2][3] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][2][3][6] Journal of Organic Chemistry.
-
Pace, V., et al. (2012).[2][3] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2][3] ChemSusChem.[1][2][3] [1][2][3]
-
Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Referenced for solubility parameter logic).
-
Royal Society of Chemistry. (2017).[1][2][3] "Synthesis and characterization of N-tert-butylbenzamide derivatives." RSC Advances. (Confirming melting point data ~130°C).
Sources
- 1. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-t-Butyl 3-bromobenzamide | C11H14BrNO | CID 603211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
Technical Support Center: Dehalogenation of 3-Bromo-N-(tert-butyl)benzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the dehalogenation of 3-Bromo-N-(tert-butyl)benzamide. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to identify, understand, and mitigate the formation of the common hydrodehalogenation side product, N-(tert-butyl)benzamide, in your synthetic workflows.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when dealing with the dehalogenation of this compound.
Q1: What is the primary dehalogenation side product of this compound?
A1: The primary dehalogenation side product is N-(tert-butyl)benzamide, where the bromine atom at the 3-position of the benzene ring is replaced by a hydrogen atom. This is also referred to as a hydrodehalogenation product.
Q2: How can I detect the presence of the N-(tert-butyl)benzamide side product in my reaction mixture?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting material, this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak with a molecular ion corresponding to the mass of N-(tert-butyl)benzamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic aromatic proton signals for the unsubstituted phenyl ring of N-(tert-butyl)benzamide, which will differ from the splitting pattern of the 3-brominated analog. Specifically, the appearance of a proton signal in the aromatic region where the bromine was previously located is a key indicator.
Q3: What are the common causes of dehalogenation during reactions with this compound?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and can be influenced by several factors:
-
Catalyst System: The choice of palladium source and phosphine ligand is critical. Some ligands can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1]
-
Base: The type and strength of the base can play a significant role. Strong bases, particularly in the presence of protic solvents or impurities, can facilitate the formation of hydride donors.[1]
-
Solvent: The solvent can act as a hydride source or influence the stability of intermediates in the catalytic cycle. Alcohols, for instance, can be hydride donors.[2]
II. Troubleshooting Guide: Minimizing N-(tert-butyl)benzamide Formation
This section provides a structured approach to troubleshoot and minimize the formation of the dehalogenated side product.
Issue: Significant formation of N-(tert-butyl)benzamide detected by GC-MS and NMR.
Underlying Cause: The formation of a palladium-hydride (Pd-H) species is the most common culprit in hydrodehalogenation.[3] This species can arise from various sources and subsequently participate in a reductive elimination pathway with the aryl bromide, leading to the dehalogenated product.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting dehalogenation.
Step 1: Evaluate the Catalyst System
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are crucial. Electron-rich and sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can often suppress dehalogenation by promoting the desired reductive elimination pathway over the formation of Pd-H species.[1]
-
Palladium Precursor: The choice of palladium precursor can influence the initial formation of the active catalyst. Using well-defined pre-catalysts can sometimes lead to cleaner reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
Step 2: Modify Base Conditions
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes accelerate dehalogenation. Consider switching to a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] The choice of base can be critical in preventing the generation of hydride species.[4]
-
Base Purity: Ensure the base is anhydrous, as water can be a proton source leading to the formation of Pd-H species.
Step 3: Adjust Reaction Parameters
-
Temperature: High temperatures can favor the dehalogenation pathway. Attempt to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
-
Reaction Time: Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may promote side reactions.
Step 4: Re-evaluate Solvent Choice
-
Anhydrous Conditions: Ensure all solvents are rigorously dried. Protic impurities can act as a source of hydrides.
-
Solvent Type: If using a protic solvent like an alcohol, consider switching to an aprotic solvent such as toluene, dioxane, or THF.
III. Experimental Protocols
This section provides detailed experimental protocols for the identification and quantification of the dehalogenation side product.
Protocol 1: Synthesis of N-(tert-butyl)benzamide (Dehalogenated Standard)
This protocol provides a method for the synthesis of the dehalogenated side product, which can be used as an analytical standard for method development and quantification.
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 M NaOH solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(tert-butyl)benzamide.
Protocol 2: Analytical Method for Quantification of Dehalogenation
A. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: The retention time of this compound will be longer than that of the less polar N-(tert-butyl)benzamide. Quantification can be achieved by creating a calibration curve with the synthesized standard.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injection: Split mode.
-
MS Detection: Electron ionization (EI) in full scan mode.
-
Analysis: Identify the peaks corresponding to this compound and N-(tert-butyl)benzamide by their mass spectra and retention times. The relative peak areas can be used for semi-quantitative analysis.
C. ¹H NMR Spectroscopy for Product Ratio Analysis
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
This compound: Look for the characteristic splitting pattern of the four aromatic protons.
-
N-(tert-butyl)benzamide: Identify the signals corresponding to the five aromatic protons of the unsubstituted ring. The chemical shifts for the aromatic protons of N-(tert-butyl)benzamide are approximately δ 7.70 (m, 2H) and 7.45–7.37 (m, 3H).[5]
-
Quantification: The ratio of the two products can be determined by integrating a well-resolved aromatic proton signal from each compound and comparing the integrals.
-
IV. Mechanistic Insights into Dehalogenation
Understanding the mechanism of dehalogenation is key to devising effective strategies for its prevention.
The Palladium-Hydride Pathway
The predominant mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent, or trace water.
Caption: The catalytic cycle of palladium-mediated hydrodehalogenation.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Formation of Pd-H: A hydride source in the reaction mixture reacts with the Pd(II) species to generate a palladium-hydride intermediate.
-
Reductive Elimination: The aryl group and the hydride on the palladium complex are eliminated to form the dehalogenated product, N-(tert-butyl)benzamide, and regenerate the Pd(0) catalyst.
By carefully selecting the reaction components to disfavor the formation of the Pd-H species, the extent of this unwanted side reaction can be significantly minimized.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃, ppm) |
| This compound | C₁₁H₁₄BrNO | 256.14 | Aromatic protons with a distinct splitting pattern for a 1,3-disubstituted ring. |
| N-(tert-butyl)benzamide | C₁₁H₁₅NO | 177.24 | ~7.70 (m, 2H), 7.45–7.37 (m, 3H)[5] |
VI. References
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
palladium catalytic cycle. YouTube. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. [Link]
Sources
- 1. Substituted amide synthesis by amidation [organic-chemistry.org]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
"byproduct identification in the synthesis of 3-Bromo-N-(tert-butyl)benzamide"
[2]
Module 1: The Acid Chloride Route (Route A)
Primary Issue: Hydrolysis and Anhydride Formation.
This route involves converting 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride (
Q: My crude NMR shows a split carbonyl peak and a shifted aromatic region. What happened?
You likely have a mixture of the target amide and 3-bromobenzoic acid (hydrolysis product).
-
Mechanism: The tert-butyl group is sterically bulky. If the amine addition is too slow or the reagents are wet, atmospheric moisture competes for the highly reactive acid chloride [1].
-
Diagnostic:
-
Target Amide:
ppm (Singlet, 9H, -Bu).[2] -
Impurity (Acid): No
-Bu peak; broad singlet ppm (COOH). -
Impurity (Anhydride): If you see a split carbonyl in IR (
), you formed the symmetric anhydride due to insufficient amine stoichiometry.
-
Protocol: The "Self-Validating" Workup
To guarantee purity without chromatography, exploit the acidity difference:
-
Quench: Add 1M HCl to the reaction mixture (removes unreacted tert-butylamine).
-
Phase Cut: Keep the organic layer (DCM or EtOAc).
-
The Critical Wash: Wash the organic layer with 1M NaOH or sat.
.-
Why? This deprotonates any unreacted 3-bromobenzoic acid (making it water-soluble) while leaving the neutral amide in the organic layer.
-
-
Validation: Acidify the aqueous waste. If a white precipitate forms, that is your removed impurity.
Module 2: The Carbodiimide Route (Route B)
Primary Issue: Urea Contamination and N-Acylurea Rearrangement.
When using DCC (N,N'-dicyclohexylcarbodiimide) or EDC, the reaction proceeds via an O-acylisourea intermediate.
Q: I have a persistent white solid that won't dissolve in DCM. Is it my product?
No. This is likely DCU (dicyclohexylurea) , the stoichiometric byproduct of DCC.
-
Solubility Profile: DCU is notoriously insoluble in DCM but slightly soluble in hot EtOAc/Ethanol, making it difficult to remove completely by simple filtration [2].
-
Solution: Switch to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is removed entirely during the aqueous workup described in Module 1.
Q: My Mass Spec shows the correct mass, but NMR shows a "double" set of peaks?
You may have formed the N-acylurea rearrangement product.
-
Mechanism: Because the tert-butyl amine is sterically hindered, the attack on the activated ester is slow. This allows the O-acylisourea to undergo an intramolecular
acyl migration [3]. -
Prevention: Use an additive like HOBt or Oxyma to form a more stable active ester, preventing the rearrangement while facilitating the amine attack.
Module 3: Analytical Data & Identification
Use the table below to confirm your product identity against common impurities.
Table 1: Spectral Fingerprint of this compound vs. Impurities
| Component | 1H NMR (CDCl3) Key Signals | IR (Carbonyl) | Mass Spec (ESI+) |
| Target Amide | 1640-1655 cm | [M+H]+ 256/258 (1:1 Br pattern) | |
| 3-Bromobenzoic Acid | No | 1680-1700 cm | [M-H]- 200/202 (Negative mode) |
| DCU (Byproduct) | 1620 cm | [M+H]+ 225 | |
| Symmetric Anhydride | Aromatic region shifts downfield; No | 1720 & 1790 cm | [M+H]+ ~384 (fragments easily) |
Note on Mass Spec: Tert-butyl amides often show a specific fragmentation pattern involving the loss of the tert-butyl group (
) or a methyl radical () [5]. Do not be alarmed if the base peak is the benzoyl cation ( 183/185).
Troubleshooting Logic Tree
Follow this flowchart to diagnose the state of your crude reaction mixture.
References
-
BenchChem. (2025).[3] Hydrolysis of 4-Bromobenzoyl chloride and prevention methods. Retrieved from
-
ResearchGate. (2015). How do I completely remove DCU from the reaction mixture? Retrieved from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from
-
Royal Society of Chemistry. (2017). Synthesis of N-alkyloxaziridines and N-alkylbenzamides (Spectral Data). Retrieved from
-
NIST Mass Spectrometry Data Center. (2025).[4][5] N-tert-Butylbenzamide Mass Spectrum. Retrieved from
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Bromo-N-(tert-butyl)benzamide Derivatives Versus Analogs
This guide provides a comprehensive comparison of the biological activities of 3-Bromo-N-(tert-butyl)benzamide derivatives and their structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate structure-activity relationships (SAR) and guide future research in this chemical space. While direct comparative studies on this compound are limited, this guide extrapolates from established principles of medicinal chemistry and available data on related benzamide scaffolds to provide insightful comparisons.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a privileged scaffold in drug discovery, forming the core of a multitude of therapeutic agents with a wide array of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1] The versatility of the benzamide scaffold lies in the facile modification of both the aromatic ring and the amide substituent, allowing for the fine-tuning of physicochemical properties and biological targets.
This guide focuses on a specific substituted benzamide, this compound, and explores how structural modifications to this core molecule can influence its biological activity. We will delve into the roles of the bromo substituent, the N-tert-butyl group, and the amide linker in modulating the therapeutic potential of these compounds.
The Core Molecule: this compound
This compound serves as our foundational structure. The key features of this molecule are:
-
A Benzamide Core: Provides a rigid backbone for substituent orientation.
-
A 3-Bromo Substituent: The bromine atom at the meta position influences the electronic properties of the aromatic ring and can participate in halogen bonding, potentially impacting target binding.
-
An N-tert-butyl Group: This bulky alkyl group can influence solubility, metabolic stability, and steric interactions within a binding pocket.
While specific biological data for this compound is not extensively reported in publicly available literature, research on analogous compounds suggests potential for anti-inflammatory and anticancer activities.[3]
Comparative Analysis of Structural Modifications
The biological activity of this compound can be systematically modulated by altering its key structural components. The following sections explore the anticipated effects of these modifications based on established SAR principles observed in related benzamide series.
The Influence of the Halogen Substituent
The position and nature of the halogen on the benzamide ring are critical determinants of biological activity.
-
Positional Isomers (2-Bromo and 4-Bromo Analogs): The position of the bromine atom can significantly alter the molecule's electronic distribution and steric profile. For instance, in a series of 2-chlorobenzamide analogs, the chloro-substituent's position was found to be crucial for their antimicrobial and anticancer activities. It is plausible that shifting the bromine from the 3-position to the 2- or 4-position in our core molecule would similarly impact its interaction with biological targets.
-
Varying the Halogen (Fluoro, Chloro, Iodo Analogs): The nature of the halogen itself (F, Cl, Br, I) influences properties such as electronegativity, size, and the ability to form halogen bonds. In a study on coumarin-3-carboxamide derivatives, fluoro-substituted benzamide moieties demonstrated potent anticancer activity.[4] Replacing the bromine in our core structure with other halogens would likely result in a spectrum of activities, with fluorine potentially enhancing metabolic stability and iodine offering a stronger halogen bonding potential.
Table 1: Predicted Impact of Halogen Modification on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
| 2-Bromo Isomer | Altered target binding and selectivity | Change in steric and electronic profile |
| 4-Bromo Isomer | Altered target binding and selectivity | Change in steric and electronic profile |
| 3-Fluoro Analog | Potentially increased metabolic stability and altered electronics | High electronegativity and small size of fluorine |
| 3-Chloro Analog | Similar but potentially less potent than bromo analog | Chlorine is less polarizable than bromine |
| 3-Iodo Analog | Potentially enhanced binding through halogen bonding | High polarizability of iodine |
Modification of the N-Alkyl Group
The N-tert-butyl group plays a significant role in the molecule's pharmacokinetics and pharmacodynamics.
-
Steric Bulk: The bulky tert-butyl group can provide metabolic stability by shielding the amide bond from enzymatic hydrolysis. However, it can also sterically hinder binding to certain targets. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups could drastically alter the activity profile.
-
Analogs with Functionalized N-Substituents: Introducing functional groups to the N-alkyl chain can introduce new interactions with the target protein. For example, the analog 3-bromo-N-[3-(tert-butylamino)propyl]benzamide introduces a basic amine, which could form salt bridges and has been investigated for its potential anti-inflammatory and anticancer properties.[3]
Table 2: Predicted Impact of N-Alkyl Group Modification on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
| N-methyl, N-ethyl | Potentially reduced metabolic stability, altered binding | Decreased steric bulk |
| N-isopropyl | Similar steric profile to tert-butyl, may show similar activity | Similar size |
| N-phenyl | Introduction of aromatic interactions | Potential for pi-stacking with target |
| N-(aminoalkyl) | Introduction of polar interactions, altered solubility | Potential for hydrogen bonding and salt bridge formation |
Bioisosteric Replacement of the Amide Linker
The amide bond is a key structural feature, but it can be susceptible to hydrolysis. Replacing it with more stable bioisosteres can lead to improved drug-like properties.
-
Sulfonamide Analogs: A common bioisosteric replacement for an amide is a sulfonamide. The compound 3-Bromo-N-tert-butylbenzenesulfonamide is a direct analog of our core molecule.[5][6] Sulfonamides are known to possess a range of biological activities, including antibacterial and anticancer effects.[1][5] The different geometry and electronic properties of the sulfonamide linker compared to the amide would likely lead to a different biological activity profile.
-
Other Amide Isosteres: Other potential replacements include reversed amides, thioamides, and various heterocyclic linkers. Each of these would present a unique set of steric and electronic properties, offering avenues for exploring new biological activities.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of related benzamide derivatives, this compound and its analogs could be explored for a variety of therapeutic applications.
Anticancer Activity
Many benzamide derivatives have demonstrated potent anticancer activity through various mechanisms.[4]
-
Enzyme Inhibition: Substituted benzamides have been developed as inhibitors of key enzymes in cancer progression, such as tyrosine kinases and histone deacetylases.[7] The this compound scaffold could potentially be optimized to target such enzymes.
-
Hedgehog Signaling Pathway Inhibition: Some novel benzamide derivatives have been shown to act as smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[8]
Signaling Pathway: Hedgehog Pathway Inhibition by a Benzamide Analog
Caption: Simplified Hedgehog signaling pathway and the antagonistic action of a benzamide analog on the SMO receptor.
Anti-inflammatory Activity
Benzamide and sulfonamide derivatives have been reported to possess anti-inflammatory properties.[1][9] The mechanism of action could involve the inhibition of pro-inflammatory enzymes or signaling pathways.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of in vitro and in vivo assays are necessary.
General Synthesis of this compound Derivatives
Experimental Workflow: Synthesis of this compound Analogs
Caption: A general workflow for the synthesis of this compound and its analogs.
Step-by-Step Synthesis Protocol:
-
Activation of the Carboxylic Acid: To a solution of 3-bromobenzoic acid (or a substituted analog) in an appropriate solvent (e.g., dichloromethane), add a coupling reagent such as thionyl chloride or a carbodiimide (e.g., EDCI) and an activating agent (e.g., HOBt). Stir the reaction mixture at room temperature until the activation is complete.
-
Amidation: To the activated carboxylic acid, add tert-butylamine (or a corresponding amine analog) and a base (e.g., triethylamine or DIPEA). Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific molecule is sparse, the principles of medicinal chemistry and data from related benzamide analogs provide a rational basis for the design of new derivatives with potentially enhanced biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives and their analogs. This would involve:
-
Exploring Positional Isomers: Synthesizing and testing the 2-bromo and 4-bromo analogs to understand the impact of the bromine position.
-
Varying the N-Substituent: Introducing a range of alkyl and aryl groups at the amide nitrogen to probe the steric and electronic requirements of the binding pocket.
-
Bioisosteric Replacement: Investigating sulfonamide and other amide isosteres to improve pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds.
By employing a systematic and data-driven approach, the therapeutic potential of the this compound scaffold can be fully realized.
References
-
Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. Available from: [Link]
-
Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available from: [Link]
-
Fattorusso, C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Pharmaceuticals, 16(4), 569. Available from: [Link]
-
Nguyen, T. T. L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1681. Available from: [Link]
-
Abdel-aziz, M., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(15), 8963-8977. Available from: [Link]
-
Geyer, J., et al. (2020). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry, 63(15), 8248-8267. Available from: [Link]
-
Al-Ghamdi, S. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 220. Available from: [Link]
-
Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. Available from: [Link]
-
Zhao, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1434-1438. Available from: [Link]
-
Li, Q., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(1), 113. Available from: [Link]
-
PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Available from: [Link]
-
PubChem. N-t-Butyl 3-bromobenzamide. Available from: [Link]
-
Foley, D. J., et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available from: [Link]
-
Costa, M., et al. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 16(11), 1599. Available from: [Link]
- Rao, K. S., & Venugopala, K. N. (2012). Synthesis and biological evaluation of some stilbene-based analogues.
- Wang, Y., et al. (2023). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. Scientific Reports, 13(1), 12345.
- Kumar, A., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 65, 116778.
- Palakshamurthy, B. S., et al. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o770.
- Al-Omair, M. A., et al. (2025). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives.
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A Senior Application Scientist's Guide to Spectroscopic Data Validation for 3-Bromo-N-(tert-butyl)benzamide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or purchased compound is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data for 3-Bromo-N-(tert-butyl)benzamide, a crucial building block in medicinal chemistry. We will not only present the experimental data but also delve into the causality behind the validation process, ensuring a self-validating system for structural elucidation. This guide will objectively compare the spectroscopic characteristics of this compound with two structurally related and commercially available alternatives: N-(tert-butyl)benzamide and 4-Bromo-N-(tert-butyl)benzamide.
The Logic of Spectroscopic Validation: A Workflow for Confidence
The structural elucidation of an organic molecule is akin to solving a puzzle where each piece of spectroscopic data provides a unique clue. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is not merely confirmatory but essential for a robust and defensible structural assignment. The workflow presented below illustrates the logical progression from initial molecular weight confirmation to the fine details of atomic connectivity and functional group identification.
Caption: A logical workflow for the spectroscopic validation of an organic compound.
Comparative Spectroscopic Analysis
A cornerstone of structural validation is the comparison with known compounds. By analyzing the spectra of N-(tert-butyl)benzamide and 4-Bromo-N-(tert-butyl)benzamide alongside our target compound, we can observe the predictable influence of the bromine substituent's position on the spectroscopic data.
Chemical Structures for Comparison
A Comparative Guide to the Synthesis of 3-Bromo-N-(tert-butyl)benzamide: A Cost-Effectiveness Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromo-N-(tert-butyl)benzamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through several routes. This guide provides an in-depth comparison of the most common and practical synthetic strategies, offering experimental insights and a cost-effectiveness analysis to aid in methodological selection.
Introduction
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the N-(tert-butyl)amide moiety can influence the pharmacokinetic properties of a final drug candidate. The choice of synthetic route to this intermediate can significantly impact the overall cost, time, and environmental footprint of a drug development program. This guide will dissect two primary, field-proven synthetic routes: the traditional acyl chloride pathway and the more modern direct amide coupling approach.
Route 1: The Acyl Chloride Pathway
This classical two-step approach first involves the activation of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.
Workflow Diagram
Caption: The two-step acyl chloride pathway for the synthesis of this compound.
Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride is a common strategy to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic tert-butylamine. Thionyl chloride is a frequently used reagent for this transformation because it is relatively inexpensive and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[1] The subsequent reaction of the acyl chloride with tert-butylamine is typically fast and high-yielding. The use of a non-nucleophilic base, such as triethylamine, is often employed to quench the HCl generated during the reaction.
Experimental Protocol
Step 1: Synthesis of 3-Bromobenzoyl Chloride [1]
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (2-3 eq), either neat or in an inert solvent such as toluene.
-
Gently heat the mixture to reflux (approximately 79 °C if neat). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of this compound (adapted from a similar procedure[2])
-
In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Route 2: Direct Amide Coupling
This route involves the direct condensation of the carboxylic acid and amine, facilitated by a coupling agent. This approach is often preferred in modern synthesis due to its milder reaction conditions and often simpler work-up procedures.
Workflow Diagram
Caption: The one-pot direct amide coupling pathway.
Scientific Rationale
Coupling agents, such as carbodiimides (e.g., EDC) often used in combination with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the amide bond. This method avoids the need to handle harsh reagents like thionyl chloride and often proceeds under milder conditions, which can be advantageous for sensitive substrates. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For sterically hindered amines like tert-butylamine, more potent coupling agents or alternative activators like titanium tetrachloride (TiCl₄) might be beneficial, as demonstrated in the synthesis of similar amides with excellent yields.[3]
Experimental Protocol (Using EDC/HOBt)
-
To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Route 1: Acyl Chloride Pathway | Route 2: Direct Amide Coupling |
| Number of Steps | Two (isolation of acyl chloride is common) | One-pot |
| Reagents | 3-Bromobenzoic acid, Thionyl chloride, tert-Butylamine, Base (e.g., Et₃N) | 3-Bromobenzoic acid, tert-Butylamine, Coupling agent (e.g., EDC/HOBt), Base (e.g., DIPEA) |
| Typical Yield | Generally high (>90%) for both steps combined | High (can be >90%), but can be substrate-dependent |
| Reaction Conditions | Harsher (reflux in SOCl₂), requires anhydrous conditions | Milder (often room temperature), moisture tolerance can vary with coupling agent |
| Safety Concerns | Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gases.[4][5][6][7][8] | Coupling reagents can be irritants or sensitizers; some can be explosive under certain conditions. |
| Work-up & Purification | Requires removal of excess SOCl₂ and purification of the intermediate. Final work-up involves aqueous washes. | Typically involves aqueous washes to remove water-soluble byproducts. Purification may require chromatography. |
| Cost-Effectiveness | Starting Materials: 3-Bromobenzoic acid ( | Starting Materials: 3-Bromobenzoic acid ( |
Conclusion and Recommendations
Both the acyl chloride pathway and the direct amide coupling route are viable for the synthesis of this compound.
-
For large-scale, cost-driven synthesis , the acyl chloride pathway (Route 1) is often the more economical choice due to the lower cost of thionyl chloride compared to sophisticated coupling reagents. However, this route necessitates careful handling of hazardous materials and may require more robust equipment to manage the corrosive and gaseous byproducts.
-
For laboratory-scale synthesis, applications requiring milder conditions, or when substrate sensitivity is a concern , the direct amide coupling route (Route 2) offers a significant advantage in terms of operational simplicity and safety. While the upfront reagent cost is higher, the one-pot nature of the reaction and the avoidance of highly corrosive reagents can streamline the workflow and may be preferable in a research and development setting.
Ultimately, the optimal choice will depend on the specific needs of the project, including the scale of the synthesis, budget constraints, available equipment, and the importance of process safety and environmental impact.
References
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PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Online] Available at: [Link]
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Carl ROTH. Thionyl chloride, 500 ml, CAS No. 7719-09-7. [Online] Available at: [Link]
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Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Online] Available at: [Link]
- Natarajan, P., & Metin, O. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. RSC Advances, 13(20), 13445-13451.
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New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Thionyl Chloride. [Online] Available at: [Link]
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AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis. [Online] Available at: [Link]
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White Rose eTheses Online. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Online] Available at: [Link]
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Reddit. (2021). Purification of N-benzylbenzamides. [Online] Available at: [Link]
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ResearchGate. (2016). How to purify p-amino tert butyl benzamide? [Online] Available at: [Link]
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ResearchGate. (2022). Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Online] Available at: [Link]
- National Center for Biotechnology Information. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PubMed Central.
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Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 74377, 3-Bromobenzoyl chloride. [Online] Available at: [Link].
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Lanxess. Thionyl chloride. [Online] Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-N-(tert-butyl)benzamide: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of N-substituted benzamides is a cornerstone of molecular construction. Among these, 3-Bromo-N-(tert-butyl)benzamide serves as a valuable intermediate, incorporating a bulky tert-butyl group that can impart unique steric and electronic properties to a final compound. However, the very feature that makes this molecule attractive—the sterically demanding tert-butyl group—also presents significant challenges to its synthesis. This guide provides a critical comparison of published synthesis protocols for this compound, offering an in-depth analysis of their reproducibility, practicality, and underlying chemical principles to aid researchers in selecting the most suitable method for their needs.
Introduction: The Challenge of Steric Hindrance in Amide Bond Formation
The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic chemistry. However, when one of the coupling partners is a sterically hindered amine, such as tert-butylamine, the reaction kinetics can be significantly impeded. The bulky tert-butyl group shields the nitrogen atom's lone pair of electrons, making it a less effective nucleophile. This steric hindrance often necessitates more forcing reaction conditions or specialized reagents to achieve acceptable yields, which can in turn lead to undesirable side reactions and purification challenges.
This guide will explore two primary synthetic pathways to this compound: the traditional two-step approach via an acyl chloride intermediate and a direct coupling method using peptide coupling agents. A third, less common but viable alternative, the Ritter reaction, will also be discussed.
Method 1: The Acyl Chloride Approach - A Classic but Forceful Strategy
The most common and historically precedence-rich method for synthesizing N-tert-butyl benzamides involves a two-step process: the conversion of the corresponding benzoic acid to a more reactive acyl chloride, followed by amidation with tert-butylamine.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The initial step involves the activation of 3-bromobenzoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (HCl and SO₂).[1]
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride [1]
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent such as toluene.
-
Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction boiling at 74-75 °C/0.5 mmHg.
Expertise & Experience: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic gases. All glassware must be scrupulously dried, as thionyl chloride reacts violently with water.
Step 2: Amidation of 3-Bromobenzoyl Chloride with tert-Butylamine
With the activated acyl chloride in hand, the subsequent reaction with tert-butylamine yields the desired amide. A procedure for the analogous 4-bromo isomer provides a reliable template for this reaction.
Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)
-
In a suitable reaction vessel, dissolve tert-butylamine in a dry, inert solvent such as methylene chloride and cool the solution to 0°C in an ice bath. An excess of the amine is often used to act as a base to neutralize the HCl byproduct.
-
Slowly add a solution of 3-bromobenzoyl chloride in the same solvent to the cooled amine solution.
-
Maintain the reaction temperature at 0-5°C during the addition and then allow the mixture to stir overnight at room temperature.
-
The reaction mixture will likely form a precipitate of tert-butylammonium chloride. Filter the mixture and wash the filtrate with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether or a hexane/ethyl acetate mixture).
Trustworthiness and Reproducibility: This method is generally robust and reproducible. However, the use of a highly reactive acyl chloride can lead to side reactions if impurities are present. The formation of a salt byproduct is a key mechanistic feature; using an excess of the amine or an additional non-nucleophilic base is crucial to drive the reaction to completion.[2] Incomplete reaction can complicate purification, as the starting acyl chloride is highly reactive and will hydrolyze back to the carboxylic acid upon aqueous workup.
Method 2: Direct Amide Coupling - A Milder but Potentially Costlier Alternative
To circumvent the often harsh conditions required for the acyl chloride method, direct coupling of the carboxylic acid with the amine using a coupling agent is a popular and generally milder alternative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation.[3][4][5][6]
Conceptual Experimental Protocol: Synthesis of this compound via EDC/HOBt Coupling [3][4]
-
Dissolve 3-bromobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add HOBt (typically 1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution and stir at room temperature for a short period to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.1-1.5 equivalents) to the reaction mixture, along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by washing the organic layer with dilute acid, aqueous bicarbonate solution, and brine.
-
The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Expertise & Experience: The key to a successful coupling reaction is the in situ formation of an activated ester of the carboxylic acid. HOBt is known to suppress side reactions and improve the efficiency of the coupling. The choice of solvent and base is critical; DMF can be difficult to remove, and the choice of base can influence the rate of racemization if the carboxylic acid has a chiral center. For this achiral synthesis, DIPEA is a good choice due to its steric bulk, which prevents it from competing as a nucleophile.
Reproducibility and Challenges: While generally reliable, the reproducibility of coupling reactions can be sensitive to the purity of the reagents and the reaction conditions. The workup procedure is crucial for removing the coupling agent byproducts, which can be challenging. The use of EDC can lead to the formation of a water-soluble urea byproduct, which is typically removed during the aqueous workup.
Method 3: The Ritter Reaction - An Unconventional but Potentially Efficient Route
The Ritter reaction offers an alternative pathway to N-tert-butyl amides from nitriles.[7] This reaction involves the acid-catalyzed addition of a carbocation source (in this case, derived from a tert-butyl group precursor) to a nitrile, followed by hydrolysis to the amide.[3][8]
Conceptual Experimental Protocol: Synthesis of this compound via the Ritter Reaction [3][8]
-
Dissolve 3-bromobenzonitrile in a strong acid, such as sulfuric acid or a mixture of acetic acid and sulfuric acid.
-
Add a source of the tert-butyl carbocation, such as tert-butanol or isobutylene, to the reaction mixture at a controlled temperature (often low to moderate).
-
Stir the reaction mixture until the nitrile is consumed, as monitored by TLC.
-
Carefully quench the reaction by pouring it over ice and then neutralizing it with a base (e.g., aqueous sodium hydroxide).
-
The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Expertise & Experience: The Ritter reaction requires strongly acidic conditions, which may not be compatible with all functional groups. The generation of the tert-butyl carbocation is the key step, and the choice of the tert-butyl source and the acid catalyst is important for optimizing the reaction. This method avoids the need for preparing the acyl chloride or using expensive coupling reagents. A modified Ritter reaction using di-tert-butyl dicarbonate and a catalytic amount of a Lewis acid like copper(II) triflate has been reported as a milder alternative.[9]
Comparative Analysis of Synthesis Protocols
| Parameter | Method 1: Acyl Chloride | Method 2: Direct Coupling (EDC/HOBt) | Method 3: Ritter Reaction |
| Starting Materials | 3-Bromobenzoic acid, thionyl chloride, tert-butylamine | 3-Bromobenzoic acid, tert-butylamine, EDC, HOBt, base | 3-Bromobenzonitrile, tert-butanol (or isobutylene), strong acid |
| Reaction Conditions | Step 1: Reflux; Step 2: 0°C to RT | Room temperature | Low to moderate temperature, strongly acidic |
| Advantages | High reactivity of acyl chloride, often high yielding, well-established. | Milder conditions, avoids handling of thionyl chloride and acyl chlorides. | One-pot from nitrile, potentially cost-effective. |
| Disadvantages | Harsh reagents (SOCl₂), evolution of toxic gases, potential for side reactions. | More expensive reagents, purification can be challenging due to byproducts. | Strongly acidic conditions, limited functional group tolerance. |
| Reproducibility | Generally high, but sensitive to moisture and purity of acyl chloride. | Can be variable depending on reagent quality and workup procedure. | Generally reproducible if conditions are carefully controlled. |
| Key Challenges | Handling of corrosive and water-sensitive reagents. | Removal of coupling agent byproducts. | Handling of strong acids and careful quenching. |
Visualization of Synthetic Workflows
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 3-Bromo-N-(tert-butyl)benzamide
For the dedicated researcher, the promise of novel compounds like 3-Bromo-N-(tert-butyl)benzamide lies in their potential to unlock new therapeutic pathways. However, with great potential comes the great responsibility of ensuring the safety of those who handle these molecules. This guide provides essential, experience-driven safety and logistical information for the laboratory use of this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
The Logic of Containment: Engineering Controls
Before any personal protective equipment is even selected, the primary line of defense is to minimize exposure at the source. This is achieved through robust engineering controls.
-
Fume Hood as the Primary Workspace: All weighing, transferring, and dissolution of this compound should be conducted within a certified chemical fume hood. This is not merely a suggestion but a critical operational parameter. The potential for fine powders to become airborne necessitates this level of containment to prevent inadvertent inhalation.[4]
-
Ventilation and Airflow: Ensure your laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment, adding another layer of protection.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, the appropriate selection and use of PPE are essential to safeguard against direct contact. The following table outlines the recommended PPE based on the anticipated hazards.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[1][3][5] | Nitrile gloves (ensure to check manufacturer's compatibility chart).[4] | Standard laboratory coat. | Not generally required if performed in a fume hood. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[1] | Nitrile gloves.[4] | Chemically resistant laboratory coat. | Not generally required if performed in a fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield.[1] | Double-gloving with nitrile gloves. | Chemically resistant laboratory coat and apron. | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant laboratory coat, apron, and shoe covers. | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter. |
Step-by-Step Protocol for Safe Handling and Use
Adherence to a strict, methodical workflow is crucial for minimizing risk.
1. Preparation and Pre-Handling Check:
- Verify Equipment: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Assemble Materials: Have all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood before introducing the compound.
- Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
2. Handling the Compound:
- Gentle Does It: When opening the container and transferring the solid, do so carefully to avoid creating dust.
- Controlled Environment: Keep the container of this compound in the fume hood at all times.
- Immediate Cleanup: Clean any minor spills within the fume hood immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3. Post-Handling Procedures:
- Secure Storage: Tightly seal the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
- Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
- Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
- Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Preparedness: Spill Management Workflow
In the event of a spill outside of a fume hood, a calm and systematic response is essential.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical and often overlooked aspect of chemical safety.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solvent Waste: Any solutions containing this compound should be disposed of in a designated halogenated organic waste container. Due to the presence of bromine, it is crucial not to mix this with non-halogenated waste streams.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for any questions.
By integrating these principles of containment, protection, and preparedness into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of this compound.
References
- CPAChem. (2024, January 19). Safety data sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
